molecular formula C27H28N2O4 B6107647 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B6107647
M. Wt: 444.5 g/mol
InChI Key: BYRVLSJRMRCTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound used in scientific research for its potential therapeutic properties. It is also known as JNJ-26854165 and has been studied for its anticancer effects.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the inhibition of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. In vivo studies in animal models have shown that JNJ-26854165 can inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit the histone deacetylase enzyme and induce cell cycle arrest, apoptosis, and angiogenesis inhibition make it a promising candidate for further development. However, one limitation is that it may have off-target effects on other enzymes or proteins, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment, including its efficacy and safety in clinical trials. Another direction is to study its effects on other diseases or conditions, such as neurodegenerative diseases or inflammation. Additionally, research could focus on developing more potent and selective inhibitors of the histone deacetylase enzyme, which could lead to improved therapeutic agents for cancer treatment.

Synthesis Methods

The synthesis method for 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-aminobenzamidine with 4-(3-methoxyphenoxy)methylbenzyl chloride in the presence of a base. This results in the formation of the intermediate compound, which is then reacted with 4-(1-piperidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product.

Scientific Research Applications

4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a role in the regulation of gene expression. By inhibiting this enzyme, JNJ-26854165 can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, all of which are important for cancer treatment.

properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-32-24-6-5-7-25(18-24)33-19-20-8-10-21(11-9-20)26(30)28-23-14-12-22(13-15-23)27(31)29-16-3-2-4-17-29/h5-15,18H,2-4,16-17,19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVLSJRMRCTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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